molecular formula C8H11N5O2S B2390536 1-{1-[1-(methylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole CAS No. 400077-64-7

1-{1-[1-(methylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole

Cat. No.: B2390536
CAS No.: 400077-64-7
M. Wt: 241.27
InChI Key: LULPSDJATQTKSK-UHFFFAOYSA-N
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Description

1-{1-[1-(methylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole is a heterocyclic compound that contains both pyrazole and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[1-(methylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole typically involves the formation of the pyrazole ring followed by the introduction of the triazole moiety. One common method involves the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring. This intermediate can then be reacted with an appropriate sulfonyl chloride to introduce the methylsulfonyl group. Finally, the triazole ring can be formed through cyclization reactions involving azides or nitriles under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1-{1-[1-(methylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group.

    Substitution: The hydrogen atoms on the pyrazole and triazole rings can be substituted with various functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the pyrazole and triazole rings .

Scientific Research Applications

1-{1-[1-(methylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{1-[1-(methylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{1-[1-(methylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole is unique due to the presence of both pyrazole and triazole rings, which confer a combination of biological activities. The methylsulfonyl group further enhances its chemical reactivity and potential as a therapeutic agent .

Properties

IUPAC Name

1-[1-(1-methylsulfonylpyrazol-3-yl)ethyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O2S/c1-7(12-6-9-5-10-12)8-3-4-13(11-8)16(2,14)15/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULPSDJATQTKSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN(C=C1)S(=O)(=O)C)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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